molecular formula C16H23NO2 B11169680 3-cyclohexyl-N-(2-methoxyphenyl)propanamide

3-cyclohexyl-N-(2-methoxyphenyl)propanamide

Cat. No.: B11169680
M. Wt: 261.36 g/mol
InChI Key: DKLZKTYTQYHVEU-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(2-methoxyphenyl)propanamide is an organic compound with the molecular formula C17H25NO2 It is characterized by a cyclohexyl group attached to a propanamide backbone, with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(2-methoxyphenyl)propanamide typically involves the reaction of cyclohexylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then subjected to further reaction conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-cyclohexyl-N-(2-hydroxyphenyl)propanamide.

    Reduction: Formation of 3-cyclohexyl-N-(2-methoxyphenyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-cyclohexyl-N-(2-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-(2-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-cyclohexyl-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C16H23NO2/c1-19-15-10-6-5-9-14(15)17-16(18)12-11-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3,(H,17,18)

InChI Key

DKLZKTYTQYHVEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2CCCCC2

Origin of Product

United States

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